1-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine
CAS No.: 2034524-58-6
Cat. No.: VC4815095
Molecular Formula: C20H25F3N4S
Molecular Weight: 410.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034524-58-6 |
|---|---|
| Molecular Formula | C20H25F3N4S |
| Molecular Weight | 410.5 |
| IUPAC Name | 1-[1-(thiophen-3-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine |
| Standard InChI | InChI=1S/C20H25F3N4S/c21-20(22,23)18-2-1-6-24-19(18)27-11-9-26(10-12-27)17-3-7-25(8-4-17)14-16-5-13-28-15-16/h1-2,5-6,13,15,17H,3-4,7-12,14H2 |
| Standard InChI Key | KLBOPXHSVABMOS-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=CSC=C4 |
Introduction
1-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic compound belonging to the class of piperazine derivatives. It features a unique molecular structure that incorporates both thiophene and trifluoromethyl pyridine moieties, making it of interest in medicinal chemistry and pharmacological research. The compound's molecular formula and weight are not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 410.5 g/mol for similar compounds in the same class.
Synthesis
The synthesis of 1-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. Standard organic chemistry techniques such as refluxing, chromatography for purification, and spectroscopic methods (NMR, MS) are used for the characterization of intermediates and final products.
Characterization
Characterization involves the use of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the compound. These methods are crucial for identifying the molecular structure and ensuring that the synthesized compound meets the desired specifications.
Pharmacological Research
This compound is primarily explored for its potential applications in pharmacology, particularly in the treatment of disorders related to mood regulation and cognitive function. Its unique structure may allow it to act on specific receptors involved in these processes, similar to known therapeutic agents.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 1-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine | Not specified | Approximately 410.5 | Not specified |
| N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1-naphthamide | Not specified | Not specified | Not specified |
| 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | C19H22F3N3OS | 397.5 | Not specified |
| N1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | C20H22F3N3O2S | 425.5 | 1234986-83-4 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume